molecular formula C15H12BrNO2 B8628222 N-(3-Bromoacetyl-phenyl)-benzamide

N-(3-Bromoacetyl-phenyl)-benzamide

Cat. No.: B8628222
M. Wt: 318.16 g/mol
InChI Key: YTSCJNGLTOKOEQ-UHFFFAOYSA-N
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Description

N-(3-Bromoacetyl-phenyl)-benzamide is a benzamide derivative featuring a bromoacetyl substituent at the 3-position of the phenyl ring. Benzamides are characterized by a benzene ring linked to an amide group, and their biological and chemical properties are heavily influenced by substituents.

Properties

Molecular Formula

C15H12BrNO2

Molecular Weight

318.16 g/mol

IUPAC Name

N-[3-(2-bromoacetyl)phenyl]benzamide

InChI

InChI=1S/C15H12BrNO2/c16-10-14(18)12-7-4-8-13(9-12)17-15(19)11-5-2-1-3-6-11/h1-9H,10H2,(H,17,19)

InChI Key

YTSCJNGLTOKOEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)CBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key Substituents and Their Impact:
  • Bromoacetyl Group: The bromine atom in N-(3-Bromoacetyl-phenyl)-benzamide may facilitate nucleophilic substitution reactions, distinguishing it from analogs with non-halogenated substituents. This group is absent in most cited analogs, making direct comparisons challenging.
  • Thiourea Linkages: Compounds like N-(anilinocarbonothioyl)benzamide () replace the acetyl group with a thiourea moiety (C=S), enhancing antioxidant activity via hydrogen bonding and sulfur-based redox interactions .
  • Hydroxy and Methoxy Groups : 2-Hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide derivatives () exhibit improved solubility and metal-chelating properties due to hydroxyl groups, which are absent in the bromoacetyl analog .
Table 1: Structural and Functional Group Comparison
Compound Name Key Substituents Functional Impact Reference
This compound 3-Bromoacetyl Potential alkylation reactivity N/A
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methyl, hydroxyethyl Metal-catalyzed C–H bond functionalization
N-(anilinocarbonothioyl)benzamide Thiourea (C=S) Antioxidant activity via redox interactions
4-[Benzyl(methyl)sulfamoyl]-N-[1,3,4-oxadiazol-2-yl]benzamide Sulfamoyl, oxadiazole Antifungal activity
Reaction Kinetics and Yields:
  • Ultrasonic Irradiation : highlights that ultrasonic methods reduce reaction times by 50–70% compared to conventional refluxing for benzamide derivatives, with yields improving from ~65% to >85% .
  • Mannich Reactions : N-(Benzimidazol-1-yl methyl)-benzamide derivatives () are synthesized via Mannich reactions, achieving yields of 75–90% under optimized conditions .
  • Challenges with Bromoacetyl Groups : The bromine atom in this compound may require inert atmospheres or low temperatures to prevent undesired side reactions, as seen in brominated analogs (e.g., 3-bromo-N-(thiazol-2-ylsulfamoyl)phenylbenzamide, ) .
Anticancer Activity:
  • HDAC Inhibition: N-(2-Aminophenyl)-benzamide derivatives () inhibit histone deacetylase 2 (HDAC2) via hydrogen bonding with Cys156 and His146, achieving docking scores of 76.7–83.7 kcal/mol, surpassing reference compounds like SAHA (42.5 kcal/mol) .
  • Melanoma Uptake: Radioiodinated N-(2-diethylaminoethyl)benzamides () show 16–23% ID/g melanoma uptake at 6 hours, attributed to slow urinary excretion and melanin granule association .
Antimicrobial and Antioxidant Activity:
  • Antioxidant Efficacy: N-(4-hydroxyphenyl)benzamide derivatives () exhibit 86–87% inhibition of lipid peroxidation, comparable to vitamin E, via phenolic hydroxyl groups .
  • Antifungal/Antibacterial Action : Imidazole- and thiazole-linked benzamides (–17) demonstrate MIC values of 2–8 µg/mL against Candida albicans and Staphylococcus aureus .

Spectroscopic Characterization

  • FT-IR Peaks : Benzamides with acetyl groups (e.g., this compound) show C=O stretches at 1680–1700 cm⁻¹, while thiourea analogs () exhibit C=S stretches at 1250–1300 cm⁻¹ .
  • ¹H NMR Shifts: Aromatic protons in brominated benzamides (e.g., 3-bromo-N-(thiazol-2-ylsulfamoyl)phenylbenzamide) resonate at δ 7.5–8.2 ppm, distinct from non-halogenated analogs (δ 6.8–7.5 ppm) .

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